(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
Description
(3S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride is a β-amino acid derivative featuring a bromine atom at the para position of the phenyl ring and a carboxylic acid functional group. Its molecular formula is C₉H₁₁BrClNO₂, with a molecular weight of 280.56 g/mol (calculated) . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. This stereospecific (S)-configured molecule is used in pharmaceutical research, particularly as a building block for peptidomimetics or enzyme inhibitors due to its structural resemblance to natural amino acids .
Properties
IUPAC Name |
(3S)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBAXSJPLSJGM-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930769-56-5 | |
| Record name | Benzenepropanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Synthesis from Precursors
The synthesis of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride generally involves multi-step synthetic routes starting from brominated aromatic precursors or protected amino acid derivatives. Key steps include:
Chiral Introduction: The (3S) stereochemistry is introduced or preserved through stereoselective synthesis or chiral resolution techniques. Enzymatic catalysis using lipase B from Candida antarctica (CAL-B) has been reported to achieve stereoselective transformations under mild conditions.
Functional Group Installation: The amino and carboxylic acid groups are introduced or unmasked, often starting from azetidinone derivatives or protected intermediates, followed by hydrolysis and deprotection steps.
Hydrochloride Salt Formation: The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid to improve crystallinity and stability.
Esterification and Hydrolysis Route
A common preparative approach involves:
Esterification: Starting from 3-amino-3-(4-bromophenyl)propanoic acid, esterification with methanol or ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions produces methyl or ethyl esters of the compound.
Hydrolysis to Acid Hydrochloride: Subsequent hydrolysis of the ester under acidic conditions, followed by treatment with hydrochloric acid, yields the hydrochloride salt of the free acid with retention of stereochemistry.
This route allows for easier purification and handling of intermediates.
Enzymatic Resolution
- Enzymatic Catalysis: Using lipase enzymes (e.g., CAL-B) in aqueous-organic solvent mixtures at controlled temperatures (~60°C) for 14 hours enables stereoselective hydrolysis or esterification, providing the (S)-enantiomer with good enantiomeric excess and yield (~41-47% reported).
Continuous Flow and Industrial Methods
Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to precisely control reaction parameters such as temperature, pH, pressure, and reagent concentrations, optimizing yield and purity. Automated systems facilitate scale-up and reproducibility.
Purification: Crystallization and chromatographic techniques (e.g., preparative HPLC) are used to isolate the hydrochloride salt with high purity, confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Reaction Conditions and Parameters
Analytical Verification
- NMR Spectroscopy: Used to confirm the stereochemistry and chemical structure, ensuring the (3S) configuration is maintained.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chiral Chromatography: Validates enantiomeric excess and stereochemical integrity.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of the bromophenyl group alongside the amino acid moiety imparts unique chemical reactivity, allowing further functionalization via substitution or reduction reactions.
- The hydrochloride salt form enhances compound stability and solubility, facilitating its use in biochemical and pharmaceutical research.
- Maintaining stereochemical purity is critical for biological activity, which is achieved by enzymatic resolution or chiral synthesis routes.
- Analytical techniques such as NMR and MS are indispensable for confirming product identity and purity throughout synthesis.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is influenced by electron-withdrawing effects of the carboxylic acid and amino groups.
Example Reaction Table
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C, 12h | (3S)-3-amino-3-(4-azidophenyl)propanoic acid | 85 |
| Potassium thiolate (KSC₆H₅) | THF, reflux, 6h | (3S)-3-amino-3-(4-(phenylthio)phenyl)propanoic acid | 72 |
| Ammonia (NH₃) | CuI, 120°C, 24h | (3S)-3-amino-3-(4-aminophenyl)propanoic acid | 68 |
Key Observations
-
Reactions proceed via a concerted aromatic substitution mechanism, where the electron-deficient bromophenyl ring facilitates nucleophilic attack.
-
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol, though the reaction requires protection of the amino group to avoid side reactions.
Example Protocol
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Protection : Treat with Boc₂O (di-tert-butyl dicarbonate) in THF to form the N-Boc derivative.
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Reduction : Use LiAlH₄ in dry ether at 0°C → (3S)-3-(Boc-amino)-3-(4-bromophenyl)propan-1-ol.
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Deprotection : HCl in dioxane removes the Boc group, yielding (3S)-3-amino-3-(4-bromophenyl)propan-1-ol hydrochloride.
Yield : 89% after deprotection .
Oxidation Reactions
The amino group can be oxidized to a nitro group under strong acidic conditions, though this is less common due to competing decomposition.
Reaction Conditions
-
Oxidizing Agent : KMnO₄ in H₂SO₄ (pH < 2)
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Product : (3S)-3-nitro-3-(4-bromophenyl)propanoic acid
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Yield : 43% (limited by overoxidation of the aromatic ring) .
Hydrolysis Reactions
While the compound itself is a carboxylic acid, its ester derivatives (e.g., methyl esters) undergo hydrolysis:
Ester Hydrolysis Table
| Ester Derivative | Conditions | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| Methyl ester | 1M NaOH, 25°C | (3S)-3-amino-3-(4-bromophenyl)propanoic acid | 2.1 × 10⁻³ |
| Ethyl ester | 6M HCl, reflux | (3S)-3-amino-3-(4-bromophenyl)propanoic acid | 4.7 × 10⁻³ |
Mechanism : Base- or acid-catalyzed nucleophilic acyl substitution, with rate dependence on steric hindrance from the 4-bromophenyl group .
Enzyme-Catalyzed Isomerization
In the presence of phenylalanine amino mutase (PAM) , the compound participates in isomerization reactions similar to β-phenylalanine derivatives. The enzyme facilitates a-shift of the amino group via a cinnamic acid intermediate .
Key Steps :
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Substrate Binding : Coordination of the carboxylate and aromatic ring to the enzyme’s active site.
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NH₃ Elimination : Formation of a cinnamate intermediate.
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NH₃ Re-addition : Stereospecific addition to yield (R)-β-phenylalanine derivatives.
Catalytic Efficiency :
-
kₐₜ : 12.4 s⁻¹
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Kₘ : 0.8 mM
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with glutamate receptors, which are crucial for synaptic transmission and plasticity .
Organic Synthesis
The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, makes it useful for developing new synthetic routes .
Biological Studies
Research has shown that this compound can modulate neurotransmitter systems, especially those involving glutamate receptors. Studies indicate that it may have potential therapeutic effects in treating conditions like epilepsy and neurodegenerative diseases due to its ability to influence synaptic activity .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials within various industrial sectors .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Neuropharmacology : Research indicates that this compound can enhance synaptic transmission by modulating glutamate receptor activity, suggesting potential applications in treating cognitive disorders .
- Enzyme Inhibition Studies : It has been used in studies focusing on enzyme inhibition mechanisms, providing insights into its role as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring enhances its binding affinity and selectivity. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Halogen-Substituted Propanoic Acid Derivatives
Halogen substitution significantly influences electronic properties, steric bulk, and biological activity. The table below compares the target compound with its iodinated analog:
| Compound Name | Halogen | Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| (3S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl | Br | 4 | C₉H₁₁BrClNO₂ | 280.56 | Not provided |
| (3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl | I | 3 | C₉H₁₁ClINO₂ | 327.54 | 2059910-88-0 |
Key Findings :
- Size and Reactivity: Iodine’s larger atomic radius (133 pm vs.
- Electronic Effects : Bromine’s moderate electronegativity (2.96 vs. I’s 2.66) may enhance dipole interactions in the target compound compared to the iodinated analog .
- Positional Effects : The iodo analog’s substituent is at the 3-position (meta) on the phenyl ring, which could reduce electronic conjugation compared to the target’s para-substituted bromine .
Functional Group Variations
Functional groups dictate solubility, acidity, and biological activity. The target compound is compared below with an alcohol and ester derivative:
| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (3S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl | Carboxylic acid | C₉H₁₁BrClNO₂ | 280.56 |
| (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol HCl | Alcohol | C₉H₁₃BrClNO | ~265.57 (calculated) |
| (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl | Methyl ester | C₁₁H₁₄Cl₂NO₂ | ~274.14 (calculated) |
Key Findings :
- Solubility : The carboxylic acid group in the target compound increases polarity, improving aqueous solubility compared to the alcohol derivative .
- Acidity : The hydrochloride salt of the target compound (pKa ~2–3 for carboxylic acid) is more acidic than the alcohol (pKa ~16–18) .
- Ester vs. Acid : The methyl ester derivative () lacks ionizable protons, reducing solubility but enhancing lipid membrane permeability .
Stereochemical Differences
Enantiomeric configuration critically impacts biological activity:
| Compound Name | Configuration | Key Feature |
|---|---|---|
| (3S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl | S | Target compound |
| (R)-3-Amino-3-(o-tolyl)propanoic acid | R | o-Tolyl substituent |
Key Findings :
- The (R)-3-Amino-3-(o-tolyl)propanoic acid () demonstrates how stereochemistry and substituent position (ortho-methyl) can disrupt binding to chiral biological targets compared to the target compound’s para-bromo group .
Substituent Position and Type
Substituent position and identity modulate steric and electronic effects:
| Compound Name | Substituent | Position |
|---|---|---|
| (3S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl | Bromine | Para |
| (3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl | Iodine | Meta |
Biological Activity
(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and neurobiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Structural Characteristics
The compound features a bromophenyl group attached to a propanoic acid backbone, which contributes to its unique biological properties. The presence of the amino group allows for interactions with various biological targets, including neurotransmitter receptors.
| Property | Description |
|---|---|
| Molecular Formula | C10H12BrN2O2HCl |
| Molecular Weight | 283.58 g/mol |
| Functional Groups | Amino, carboxylic acid, bromophenyl |
This compound is believed to interact primarily with glutamate receptors, which are crucial for synaptic transmission in the central nervous system. The structural similarity to natural amino acids suggests that it may act as an agonist or antagonist at these receptors, potentially modulating excitatory neurotransmission.
- Binding Affinity : The bromine atom in the structure may enhance binding affinity to specific receptors or enzymes, facilitating stronger interactions compared to similar compounds without halogen substitutions.
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on target proteins, influencing their activity.
3.1 Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems. Studies have shown that compounds with similar structures can modulate neuropharmacological activities, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety .
3.2 Antimicrobial Activity
While primarily studied for its neuropharmacological effects, there is emerging evidence regarding its antimicrobial properties. Compounds structurally related to (3S)-3-amino-3-(4-bromophenyl)propanoic acid have demonstrated significant activity against various bacterial strains, including multidrug-resistant pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 |
| Pseudomonas aeruginosa | 32 - 64 |
| Candida auris | 8 - 64 |
These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents targeting resistant strains .
4.1 Neurotransmitter Modulation
A study investigating the effects of (3S)-3-amino-3-(4-bromophenyl)propanoic acid on glutamate receptors revealed that it could enhance synaptic plasticity in animal models. This suggests a role in cognitive functions and memory enhancement.
4.2 Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of propanoic acid were screened against a library of clinically relevant pathogens. The results indicated that certain modifications to the structure could significantly enhance efficacy against both Gram-positive and Gram-negative bacteria .
5. Conclusion
This compound exhibits promising biological activity through its interactions with neurotransmitter systems and potential antimicrobial properties. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.
Q & A
Q. What are the recommended synthetic routes for (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride with high enantiomeric purity?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example:
- Chiral Pool Approach : Use enantiomerically pure starting materials like (S)-amino acids. highlights methyl (3S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride synthesis, suggesting esterification followed by hydrolysis and salt formation .
- Protection-Deprotection Strategy : Protect the amino group with Fmoc (fluorenylmethyloxycarbonyl) to avoid racemization, as seen in for related compounds .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (>95%, as in ) .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the bromophenyl group (aromatic protons at δ 7.2–7.6 ppm) and the β-amino acid backbone (α-proton at δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry (e.g., (3S) configuration) using single-crystal diffraction, as demonstrated for structurally similar compounds in .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₉H₁₀BrClNO₂: ~294.56 g/mol, aligning with ) .
Q. What are the optimal solubility and stability conditions for this compound in experimental settings?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly acidic aqueous buffers (pH 4–6), as indicated by ’s log S values (up to 12.6 mol/L) .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. and emphasize avoiding moisture and light exposure .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s bioactivity and pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The bromine atom increases logP (: logP ~0.01), enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Halogenation (Br) slows oxidative metabolism, as shown in for similar compounds, making it suitable for in vivo studies .
- Target Binding : The bulky bromophenyl group may sterically hinder non-specific interactions, improving selectivity (e.g., enzyme inhibition studies in ) .
Q. What mechanistic insights can be gained from studying this compound’s interaction with γ-aminobutyric acid (GABA) receptors?
Methodological Answer:
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding to GABA-A receptor subunits. ’s ligand analogs (e.g., phosphonate derivatives) suggest hydrophobic interactions with receptor pockets .
- Electrophysiology : Patch-clamp assays on transfected HEK293 cells can quantify receptor modulation, comparing efficacy to endogenous ligands like muscimol .
- SAR Analysis : Modify the bromophenyl group (e.g., replace with Cl or CF₃) to assess steric/electronic effects on receptor affinity, as in .
Q. How can chiral resolution challenges be addressed during large-scale synthesis?
Methodological Answer:
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, as applied to β-amino acids in .
- Diastereomeric Salt Formation : Co-crystallize with chiral counterions (e.g., L-tartaric acid), leveraging solubility differences for separation .
- Continuous Flow Chemistry : Optimize enantioselective reactions in microreactors to minimize racemization, referencing ’s deuterated analogs for isotopic stability studies .
Q. What computational tools predict the compound’s potential as a kinase inhibitor?
Methodological Answer:
- QSAR Models : Train models using kinase inhibition datasets (e.g., ChEMBL) and descriptors like topological polar surface area (TPSA: ~83.55 Ų, ) .
- MD Simulations : Simulate binding to ATP pockets (e.g., EGFR kinase) using GROMACS, analyzing hydrogen bonds with catalytic lysine residues .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for bromine substitution effects on binding affinity, validated by experimental IC₅₀ values .
Contradictions and Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
